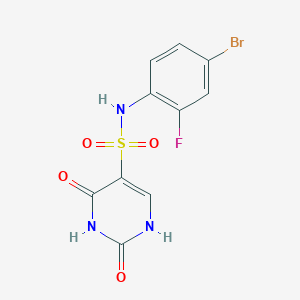

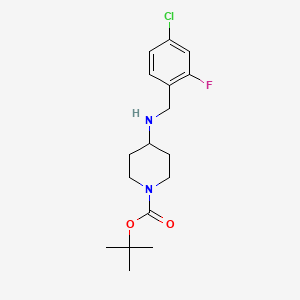

![molecular formula C23H15BrN2O3 B2512208 2-苄基-7-溴-1-(吡啶-2-基)-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮 CAS No. 849924-00-1](/img/structure/B2512208.png)

2-苄基-7-溴-1-(吡啶-2-基)-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Benzyl-7-bromo-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, related structures and their properties can give insights into its characteristics.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of key intermediates such as β-enamino esters, ketones, and subsequent cyclization reactions. For instance, 2-(2-Bromoallyl)-1,3-dicarbonyl compounds have been converted into tetrasubstituted pyrroles through base-promoted cyclization, which could be a relevant method for synthesizing the core pyrrole structure of the compound . Additionally, the synthesis of various substituted pyrroles and pyranones from methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate suggests that similar strategies could be employed for the benzyl and bromo substituents present in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds often features significant dihedral angles between aromatic rings, as seen in a compound with a central benzene ring dihedral angle of 42.71° with the bromophenyl ring . This could imply that the target compound may also exhibit non-planar conformations due to steric interactions between its aromatic systems. The pyrrolidine rings in these compounds can adopt envelope conformations, which might be relevant to the pyrrole component of the target molecule .

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their functional groups and the reactions they undergo. For example, the reaction of a dihydro-1H-pyrrolo[2,1-c][1,4]oxazine derivative with benzylamine resulted in a substituted pyrrolidine dione . This suggests that the amine group in the target compound could also participate in nucleophilic addition or substitution reactions. Moreover, the presence of a bromo substituent indicates potential for further functionalization through palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially deduced from related structures. Weak intramolecular C—H⋯O interactions and intermolecular C—H⋯π interactions are common in these molecules, which could influence the compound's crystal packing and stability . The presence of multiple aromatic rings and heteroatoms likely contributes to the compound's UV-Vis absorption properties, making it potentially useful for optical applications. The solubility, melting point, and other physical properties would be influenced by the compound's molecular weight, polarity, and the presence of hydrogen bond donors and acceptors.

科学研究应用

1. 有机合成中的螺环杂环化

2-苄基-7-溴-1-(吡啶-2-基)-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮在有机合成领域发挥着作用,特别是在螺环杂环化反应中。Racheva 和 Maslivets (2007) 展示了在创建螺环化合物中使用相关化合物,该化合物在各种有机合成中具有潜在应用 (Racheva & Maslivets, 2007)。

2. 发光聚合物的开发

该化合物在发光聚合物的合成中也很重要。Zhang 和 Tieke (2008) 描述了合成含有相关吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物,该聚合物表现出强烈的荧光,并在材料科学中具有各种潜在应用 (Zhang & Tieke, 2008)。

3. 吲哚和靛红衍生物的前体

该化合物可用作吲哚和靛红衍生物的合成前体,这在药物化学中很重要。Parrick 等人 (1989) 探索了此类衍生物的形成,强调了类似 2-苄基-7-溴-1-(吡啶-2-基)-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮的化合物在合成有机化学中的多功能性 (Parrick, Yahya, Ijaz, & Yizun, 1989)。

4. 多样化有机化合物的合成

该化合物用于合成多种多样化的有机分子。Vydzhak 等人 (2021) 提出了一种有效的合成程序来生产各种衍生物,突出了该化合物在创建结构多样分子的作用 (Vydzhak, Panchishin, Kachaeva, Pilyo, Moskvina, Shablykina, Kozytskiy, & Brovarets, 2021)。

5. 在光致发光材料开发中的作用

该化合物有助于光致发光材料的开发。Beyerlein 和 Tieke (2000) 描述了合成含有相关吡咯并[3,4-c]吡咯单元的共轭聚合物,这对于在电子设备中的应用非常重要 (Beyerlein & Tieke, 2000)。

属性

IUPAC Name |

2-benzyl-7-bromo-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN2O3/c24-15-9-10-18-16(12-15)21(27)19-20(17-8-4-5-11-25-17)26(23(28)22(19)29-18)13-14-6-2-1-3-7-14/h1-12,20H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQYHFKCTFIUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

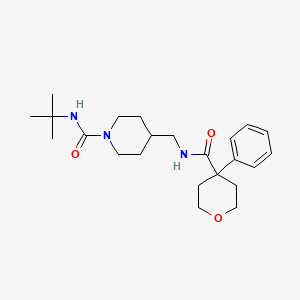

![{7-Methylimidazo[1,2-a]pyrimidin-2-yl}methanamine dihydrobromide](/img/structure/B2512129.png)

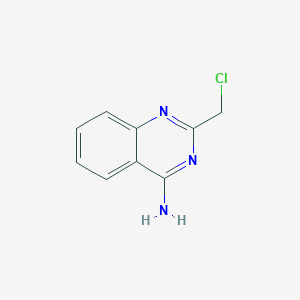

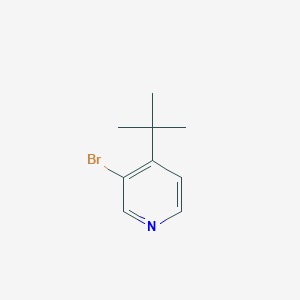

![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)

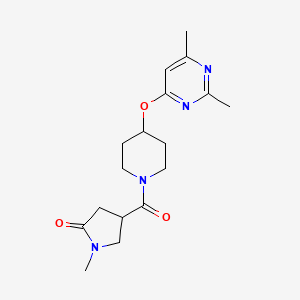

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)

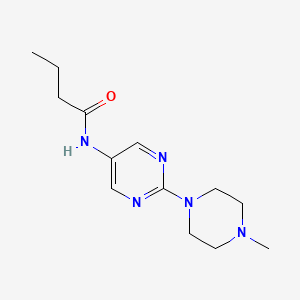

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)